molecular formula C20H27Cl2N3O B8440924 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride CAS No. 116870-74-7

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride

Cat. No.: B8440924
CAS No.: 116870-74-7
M. Wt: 396.4 g/mol
InChI Key: RQTKEWBAYCYJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an isoindolinone core, which is a bicyclic structure containing both a benzene ring and a lactam ring. The presence of amino and diethylaminoethyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Isoindolinone Core: This step involves the cyclization of a suitable precursor to form the isoindolinone structure. Common reagents used in this step include phthalic anhydride and aniline derivatives.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the isoindolinone core with a diethylaminoethyl halide, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminophenyl)isoindolin-1-one: Lacks the diethylaminoethyl group, resulting in different chemical properties and reactivity.

    2-(2-Diethylaminoethyl)isoindolin-1-one: Lacks the amino group, leading to variations in its biological activity and applications.

Uniqueness

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride is unique due to the presence of both amino and diethylaminoethyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

116870-74-7

Molecular Formula

C20H27Cl2N3O

Molecular Weight

396.4 g/mol

IUPAC Name

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride

InChI

InChI=1S/C20H25N3O.2ClH/c1-3-22(4-2)13-14-23-19(17-11-7-8-12-18(17)21)15-9-5-6-10-16(15)20(23)24;;/h5-12,19H,3-4,13-14,21H2,1-2H3;2*1H

InChI Key

RQTKEWBAYCYJJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 400 ml of methylene chloride was dissolved 26.7 g of 11-(2-diethylaminoethylamino)-5,11-dihydro-6H-dibenz[b,e]azepin-6-one, and dry hydrogen chloride gas was blown into the solution with stirring. The reaction solution was concentrated under reduced pressure and 100 ml of acetonitrile was added to the residue. The mixture was heated at reflux for an hour. After allowing the mixture to stand at room temperature, precipitated crystals were separated by filtration to give 28.02 g of 3-(2-aminophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one dihydrochloride 0.25 hydrate (Compound 1').
Name
11-(2-diethylaminoethylamino)-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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